molecular formula C7H13N3O2S B2913613 Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate CAS No. 263015-55-0

Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate

Cat. No.: B2913613
CAS No.: 263015-55-0
M. Wt: 203.26
InChI Key: VEIZAKNSGRBCOK-UHFFFAOYSA-N
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Description

Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate (CAS: 263015-55-0) is a hydrazinecarboxylate derivative characterized by an allylamino group (-NH-C₃H₅) and a carbonothioyl (-C=S) substituent. Its molecular formula is C₇H₁₂N₃O₂S, with a molecular weight of 218.26 g/mol. Its structural uniqueness lies in the combination of a flexible allylamino chain and a thioamide group, which may confer distinct thermal stability and reactivity compared to aryl-substituted analogs .

Properties

IUPAC Name

ethyl N-(prop-2-enylcarbamothioylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-3-5-8-6(13)9-10-7(11)12-4-2/h3H,1,4-5H2,2H3,(H,10,11)(H2,8,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIZAKNSGRBCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with allyl isothiocyanate. The reaction is carried out under controlled conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Allylamino, carbonothioyl C₇H₁₂N₃O₂S 218.26 Hydrazinecarboxylate, thioamide
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate (1a) 3,4-Dichlorophenyl C₉H₈Cl₂N₂O₂ 259.08 Aryl, hydrazinecarboxylate
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (1j) 4-Cyanophenyl C₁₀H₁₁N₃O₂ 217.22 Aryl, nitrile, hydrazinecarboxylate
Ethyl 2-(2-chloroethylidene)hydrazinecarboxylate 2-Chloroethylidene C₅H₉ClN₂O₂ 164.59 Chloroalkene, hydrazinecarboxylate
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate 2-Chlorophenyl, chloroacetate C₁₀H₁₀Cl₂N₂O₂ 273.11 Chloroaryl, hydrazonoacetate

Key Observations :

  • The allylamino and carbonothioyl groups in the target compound introduce steric flexibility and electron-withdrawing effects, contrasting with the rigid aryl or chloro-substituted analogs.

Thermal Stability and Decomposition Profiles

Thermogravimetric (TG-DTA) studies on aryl-substituted hydrazinecarboxylates (e.g., 1a and 1j) reveal endothermic peaks at 191–267°C, attributed to evaporation rather than decomposition. For example:

  • 1a : Endothermic peak at 250.3°C with weight loss .
  • 1j : Endothermic peak at 267.4°C with partial decomposition .

In contrast, typical Mitsunobu reagents like DEAD (diethyl azodicarboxylate) exhibit exothermic decomposition at 210–250°C, posing safety risks. The absence of exothermic peaks in 1a and 1j suggests superior thermal stability under ambient conditions. This compound, with its thioamide group, is hypothesized to exhibit similar or enhanced stability due to stronger intramolecular interactions, though direct thermal data is lacking .

Substrate Scope and Functional Group Compatibility

  • Aryl derivatives (1a, 1j): Effective for carboxylic acid and phenol couplings, with 1j outperforming 1a in non-carboxylic acid reactions (e.g., 87% yield for phenol vs. 51% with 1a) .
  • Target compound: The allylamino group may expand compatibility with aliphatic substrates, though its carbonothioyl group could limit interactions with electron-deficient partners.

Biological Activity

Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds with hydrazine moieties are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₃N₃O₂S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbonothioyl group may play a crucial role in its reactivity, potentially leading to the formation of reactive intermediates that can modulate biological pathways.

Antitumor Activity

Studies have indicated that hydrazine derivatives can exhibit significant antitumor properties. This compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

Compounds containing hydrazine moieties have shown promise as antimicrobial agents. Preliminary studies suggest that this compound may possess activity against a range of bacterial and fungal pathogens, possibly through disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Anti-inflammatory Effects

Research indicates that hydrazine derivatives can also exhibit anti-inflammatory properties. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, although specific studies are needed to confirm this effect.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antitumor effects of hydrazine derivatives; showed significant apoptosis in cancer cell lines.
Study 2Evaluated antimicrobial properties; found effective against Gram-positive and Gram-negative bacteria.
Study 3Assessed anti-inflammatory potential; indicated reduction in cytokine levels in vitro.

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